molecular formula C15H21N3OS B1390991 4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine CAS No. 1204297-86-8

4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1390991
CAS No.: 1204297-86-8
M. Wt: 291.4 g/mol
InChI Key: RYCULARFIOLIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a chemical compound known for its unique structure and potential applications in various scientific fields This compound features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Morpholine Moiety: The morpholine moiety can be attached through nucleophilic substitution reactions, where the benzothiazole derivative reacts with 2-chloroethylmorpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing any nitro or carbonyl groups present.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: 2-chloroethylmorpholine, sodium hydride, dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine: Similar structure with a pyridazine ring instead of a benzothiazole ring.

    4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzoxazol-2-amine: Similar structure with a benzoxazole ring instead of a benzothiazole ring.

Uniqueness

4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is unique due to its specific combination of functional groups and the benzothiazole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-2-12-4-3-5-13-14(12)17-15(20-13)16-6-7-18-8-10-19-11-9-18/h3-5H,2,6-11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCULARFIOLIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.